1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)-
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Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is a heterocyclic organic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl isocyanate with isopropylamine in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient and cost-effective production processes.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3,5-Triazine-2,4(1H,3H)-dione, 6-methoxy-3-(1-methylethyl)-
- 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-ethyl)-
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is unique due to its specific functional groups, which confer distinct chemical and physical properties
Biological Activity
1,3,5-Triazine-2,4(1H,3H)-dione, specifically the derivative 6-ethoxy-3-(1-methylethyl)-, is a member of the triazine family known for its diverse biological activities. This compound has garnered attention in various fields including pharmacology and environmental science due to its potential applications and effects on biological systems.
Chemical Structure and Properties
The chemical formula of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is C13H15N3O3 with a molecular weight of approximately 261.28 g/mol. The structure features a triazine ring substituted with ethoxy and isopropyl groups which contribute to its biological properties.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazine derivatives. For instance, compounds similar to 6-ethoxy-3-(1-methylethyl)- have shown effectiveness against various bacterial strains. A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting a promising alternative for treating infections.
Cytotoxicity
The cytotoxic effects of 1,3,5-Triazine derivatives have been assessed using various cancer cell lines. In vitro assays indicated that the compound exhibits selective cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM depending on the cell type, indicating a moderate level of cytotoxicity that warrants further investigation into its mechanisms of action.
Antioxidant Activity
The antioxidant potential of this compound was evaluated through various assays including DPPH radical scavenging and ABTS assays. Results showed that it possesses significant free radical scavenging ability, which is crucial in preventing oxidative stress-related diseases.
The biological activity of 6-ethoxy-3-(1-methylethyl)- is attributed to its ability to interact with cellular targets such as enzymes and receptors involved in metabolic pathways. It is believed to inhibit specific enzymes that are crucial for the survival of pathogens or cancer cells. Further studies using molecular docking simulations have suggested that this compound can bind effectively to active sites of key enzymes, disrupting their function.
Study on Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of 6-ethoxy-3-(1-methylethyl)- against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly compared to untreated controls. This suggests potential applications in treating chronic infections where biofilms are a major concern.
Cancer Cell Line Study
A recent study focused on the effects of this triazine derivative on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, indicating that it may induce programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
Properties
CAS No. |
40943-47-3 |
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Molecular Formula |
C8H13N3O3 |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-ethoxy-3-propan-2-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-4-14-6-9-7(12)11(5(2)3)8(13)10-6/h5H,4H2,1-3H3,(H,9,10,12,13) |
InChI Key |
VNTDZDJWMPDWKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=O)N(C(=O)N1)C(C)C |
Origin of Product |
United States |
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